WURCS was developed to address the complexities associated with carbohydrate structures and their representation in databases. It provides a standardized method for encoding the structural information of glycans, facilitating their integration into computational tools and databases. The WURCS 2.0 format builds upon earlier versions by enhancing its ability to encapsulate ambiguous structural information and improving its usability in glycomics research .
The WURCS classification system categorizes carbohydrates based on their structural features, including the types of monosaccharides present, their linkages, and stereochemistry. The specific notation WURCS=2.0/1,1,0/[oxxxxh_1*=N] indicates a complex glycan structure that includes specific functional groups and configurations. This classification aids researchers in identifying and comparing glycan structures across different studies.
The synthesis of compounds represented in the WURCS format can involve various methodologies, including chemical synthesis and enzymatic approaches. Chemoenzymatic synthesis combines both chemical methods and enzyme catalysis to enhance yields and simplify processes .
For the compound WURCS=2.0/1,1,0/[oxxxxh_1*=N], specific synthetic routes may include:
The exact synthetic pathway would depend on the desired purity and complexity of the final product.
The molecular structure represented by WURCS=2.0/1,1,0/[oxxxxh_1*=N] includes a detailed description of its monosaccharide components and their linkages. Each element in the notation provides information about the configuration and connectivity of the sugar units.
Data related to this compound can be derived from various sources including spectral data (NMR or mass spectrometry) which confirm its structure. The representation allows for easy translation into other formats for further analysis.
The reactions involving WURCS=2.0/1,1,0/[oxxxxh_1*=N] typically include:
Technical details regarding these reactions would include reaction conditions such as temperature, pH, and catalysts used (if any). For example, glycosylation reactions may require specific protecting groups to ensure selectivity during synthesis.
The mechanism of action for compounds represented in the WURCS format often involves interactions at the molecular level with biological targets such as proteins or receptors. For instance, glycans play crucial roles in cell-cell recognition processes and immune responses.
Research data supporting these mechanisms can include binding affinity studies using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions between glycans and their targets.
The physical properties of WURCS=2.0/1,1,0/[oxxxxh_1*=N] would typically include:
Chemical properties may encompass stability under various pH levels or temperatures, reactivity with other biomolecules (like proteins), and susceptibility to enzymatic hydrolysis.
Relevant data can be gathered from experimental studies that characterize these properties under controlled conditions.
WURCS representations like WURCS=2.0/1,1,0/[oxxxxh_1*=N] are utilized in various scientific fields:
Glycoinformatics addresses a fundamental challenge in glycoscience: the precise digital representation of carbohydrate structures. Unlike linear biomolecules (proteins, nucleic acids), glycans exhibit complex branching patterns, stereochemical diversity, and non-template-driven biosynthesis. This complexity has historically hindered database integration and computational analysis. Standards like WURCS (Web3 Unique Representation of Carbohydrate Structures) resolve this by providing atomic-level encoding of monosaccharide backbones and linkages, enabling unambiguous data exchange across resources like GlyTouCan and GlyCosmos [2] [5]. The framework bridges biological representations (e.g., SNFG symbols) and chemical structures (e.g., SMILES), facilitating interoperability between glycomics databases and broader biomolecular repositories [2] [8].
Table 1: Impact of Standardized Glycan Representations
Representation Type | Scope | Limitations Solved by WURCS |
---|---|---|
Trivial Names (e.g., "Neu5Ac") | Common biological monosaccharides | Cannot represent uncommon/modified sugars |
Chemical Formulas (e.g., SMILES) | Atomic-level structures | Fails to explicitly identify monosaccharide units |
Symbolic (e.g., SNFG) | Rapid visualization | Lacks machine-readability for complex variants |
WURCS 2.0 | All levels (atomic to ambiguous) | Encapsulates stereochemistry, branching, and modifications |
WURCS 2.0 introduces critical advancements for handling structural uncertainty, prevalent in experimental glycomics data. Its syntax, WURCS=<Version>/<Unit Count>/<UniqueRES List>/<RES Sequence>/<LIN List>
, decomposes glycans into:
The notation WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1
exemplifies this:
2.0
: WURCS version 1,1,0
: One unique residue, one RES instance, no linkages [oxxxxh_1*=N]
: A UniqueRES where: oxxxxh
: BackboneCode for a 5-carbon chain (o = aldehyde; xxxx = four hydroxyl-bearing carbons; h = terminal CH₂OH) _1*=N
: Nitrogen modification at carbon-1 (e.g., imino sugar or glycosylamine) [1] [5].This granularity allows encapsulation of non-standard residues like cyclic iminosugars, which are poorly represented in legacy systems [7]. Ambiguity markers (e.g., ?
for unknown positions) further extend its utility for partial structural data [1]. Table 2: Decoding WURCS=2.0/1,1,0/[oxxxxh_1=N]/1*
Component | Value | Structural Interpretation |
---|---|---|
BackboneCode | oxxxxh | Aldehyde (C1), 4 hydroxyls (C2–C5), CH₂OH (C6-equivalent) |
MOD | 1*=N | Nitrogen attached to C1; * denotes connection point |
RES Sequence | /1/ | Single residue (no polymerization) |
LIN List | 0 | No inter-residue linkages |
This notation represents a monosaccharide with a nitrogen-modified anomeric carbon, commonly occurring in:
In GlyTouCan (accession: G15253JU), it is cataloged as a unique entity, enabling cross-database queries via GlyCosmos and GlyGen. When converted to chemical formats (e.g., Molfile) using MolWURCS, the output confirms a C₁-aminated open-chain pentose derivative – a structure infeasible to represent in IUPAC condensed nomenclature [2] [6]. Key advantages observed:
1*
) avoids misassignment of modification sites [5]. Table 3: Database Integration of the Case Notation
Resource | Role | Representation of /[oxxxxh_1*=N]/ |
---|---|---|
GlyTouCan | Structure Repository | Accessioned as discrete entry (G15253JU) |
GlyCosmos | Integrated Portal | Linked to enzymes (e.g., aminotransferases) |
MolWURCS | Chemical Translator | Generates 2D structure from WURCS input |
GlycanBuilder2 | Visualization | Renders SNFG-like symbol with N-annotation |
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